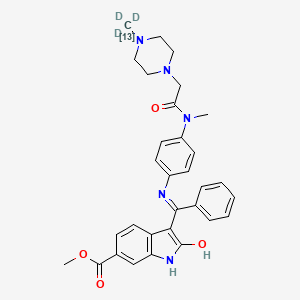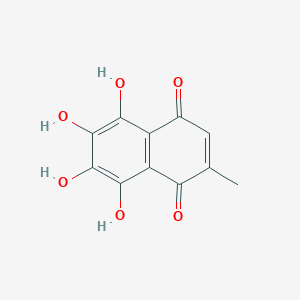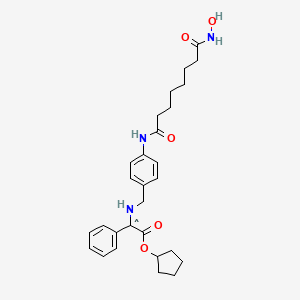![molecular formula C65H70Cl2N2O6P2Ru B15133683 [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride” is a complex organometallic compound that features a ruthenium center coordinated with various ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium with the specified ligands. The process may include:
Ligand Synthesis: Preparation of the phosphanyl and benzodioxol ligands through multi-step organic synthesis.
Coordination Reaction: Reacting the ligands with a ruthenium precursor, such as ruthenium trichloride, under controlled conditions (e.g., inert atmosphere, specific solvents, and temperatures).
Purification: Isolation and purification of the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve scaling up the synthetic routes with optimizations for yield, cost, and safety. This could include continuous flow synthesis, automated reactors, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state species.
Reduction: Reaction with reducing agents to form lower oxidation state species.
Substitution: Ligand exchange reactions with other phosphines or amines.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Use of reducing agents like sodium borohydride or hydrogen gas.
Substitution: Use of other ligands in the presence of a base or under thermal conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution may result in new organometallic complexes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology
Medicinal Chemistry:
Medicine
Imaging Agents: Use in developing contrast agents for imaging techniques like MRI.
Industry
Materials Science: Applications in the development of advanced materials, such as conductive polymers or nanomaterials.
Mechanism of Action
The compound exerts its effects through coordination chemistry, where the ruthenium center interacts with substrates or biological targets. The mechanism may involve:
Molecular Targets: Interaction with specific enzymes, proteins, or DNA.
Pathways: Activation or inhibition of biochemical pathways, leading to therapeutic effects or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane: A similar ligand structure without the ruthenium center.
Ruthenium(2+) complexes: Other ruthenium-based compounds with different ligands.
Uniqueness
This compound is unique due to its specific ligand arrangement and the presence of ruthenium, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C65H70Cl2N2O6P2Ru |
|---|---|
Molecular Weight |
1209.2 g/mol |
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 |
InChI Key |
UDSABKQFPIPYOT-OEGAAENXSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


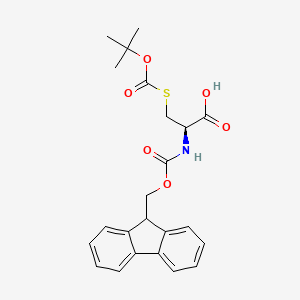
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)


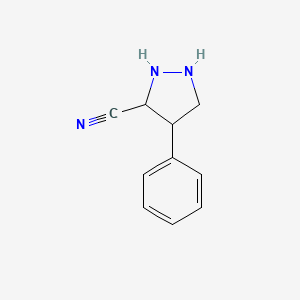
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
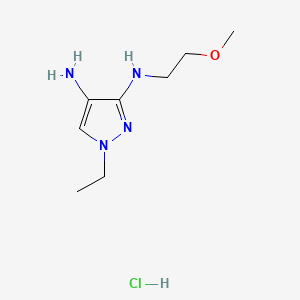
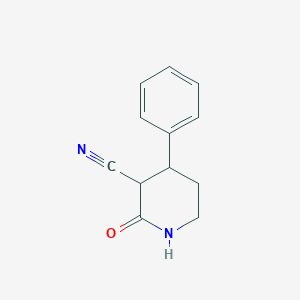
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
